molecular formula C13H20O2 B099625 3-(1-Adamantyl)propanoic acid CAS No. 16269-16-2

3-(1-Adamantyl)propanoic acid

Cat. No.: B099625
CAS No.: 16269-16-2
M. Wt: 208.3 g/mol
InChI Key: MQLZRIWOJRILDI-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)propanoic acid is an organic compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon. This compound is known for its unique stability and rigidity, making it a valuable building block in various chemical syntheses. It appears as a white crystalline solid and has limited solubility in water but is soluble in organic solvents like ethanol and dimethylformamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Adamantyl)propanoic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process generally includes:

Chemical Reactions Analysis

Types of Reactions: 3-(1-Adamantyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of adamantyl ketones or carboxylic acids.

    Reduction: Formation of adamantyl alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated adamantyl derivatives[][5].

Scientific Research Applications

3-(1-Adamantyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This unique structure allows it to modulate biological activities and pathways, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

  • 1-Adamantanecarboxylic acid
  • 3-(1-Adamantyl)propionic acid
  • 3-(1-Adamantyl)butanoic acid

Comparison: 3-(1-Adamantyl)propanoic acid stands out due to its specific propanoic acid moiety, which imparts unique chemical and physical properties compared to other adamantyl derivatives. Its stability and reactivity make it a preferred choice in various synthetic applications .

Properties

IUPAC Name

3-(1-adamantyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLZRIWOJRILDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351913
Record name 3-(1-adamantyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16269-16-2
Record name 3-(1-Adamantyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16269-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-adamantyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Adamantyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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